8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
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Overview
Description
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is an organic compound that belongs to the class of benzodioxines It is characterized by the presence of a methoxy group at the 8th position, a dihydro-1,4-benzodioxine core, and a carbonitrile group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves the following steps:
Formation of the Benzodioxine Core: The starting materials, such as catechol and ethylene glycol, undergo a ring-closing metathesis reaction using a nitro-Grela catalyst to form the 1,4-benzodioxine core.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group at the 8th position using methyl iodide in the presence of a base like potassium carbonate.
Addition of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: Lacks the methoxy group at the 8th position.
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride: Contains an amine group instead of a carbonitrile group.
Uniqueness: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHGSYDYFSYBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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